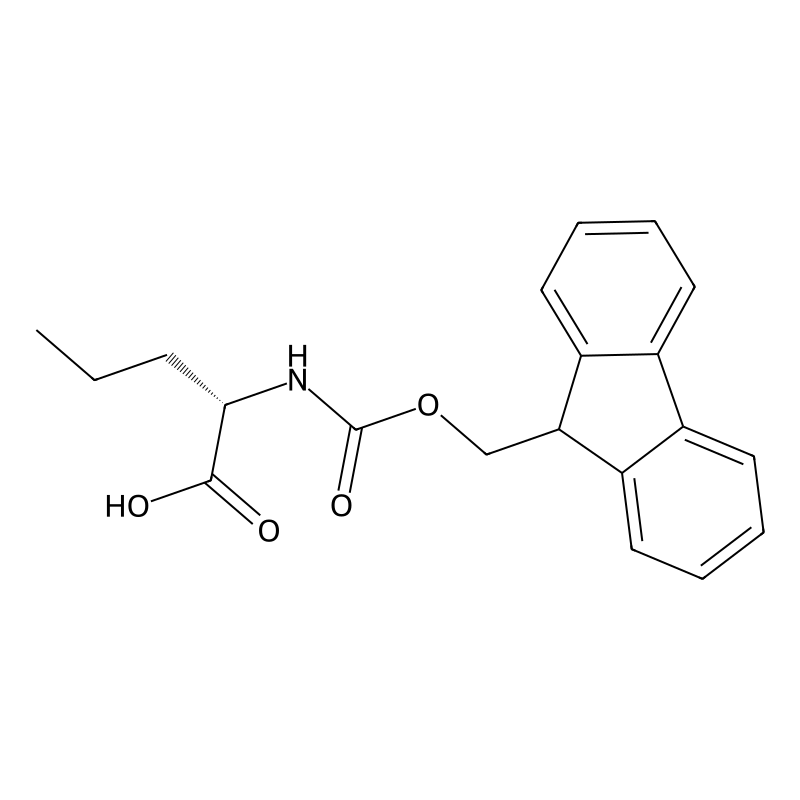

Fmoc-Nva-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Fmoc-L-norvaline is a valuable building block for the chemical synthesis of peptides using Solid-Phase Peptide Synthesis (SPPS) techniques.

- The Fmoc group ensures the selective attachment of the desired amino acid to the growing peptide chain while protecting other functionalities.

- L-norvaline itself possesses an additional methylene group in its structure compared to the standard amino acid L-valine. This can introduce conformational constraints and alter the biological properties of the resulting peptide.

- Fmoc-L-norvaline allows for the incorporation of this non-natural amino acid into peptides, enabling researchers to study the impact of structural modifications on peptide function.

Studies on Protein-Protein Interactions:

- Fmoc-L-norvaline can be used to generate peptide probes containing L-norvaline residues. These probes can be employed to investigate protein-protein interactions by disrupting specific binding interfaces.

- By strategically positioning L-norvaline within the peptide sequence, researchers can gain insights into the critical residues involved in protein-protein binding.

Development of Therapeutic Agents:

Fmoc-Nva-OH, also known as N-α-Fmoc-D-norvaline, is a synthetic derivative of the amino acid norvaline. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis. This protecting group allows for the selective modification of the amino group, facilitating the controlled formation of peptide bonds during peptide synthesis. The molecular formula of Fmoc-Nva-OH is , with a molecular weight of approximately 339.39 g/mol .

Fmoc-L-norvaline is generally considered a safe handling compound. However, some precautions are recommended []:

- Wear gloves and protective clothing to avoid skin contact.

- Use in a well-ventilated area to avoid inhaling dust particles.

- Follow proper disposal procedures according to local regulations.

Note:

- Figure 1 depicting the molecular structure of Fmoc-L-norvaline is not included due to limitations on generating graphics.

- Deprotection: The Fmoc group can be removed using basic conditions, typically with piperidine in an organic solvent such as dimethylformamide. This step is crucial for exposing the amino group for subsequent reactions.

- Coupling Reactions: The compound can engage in peptide bond formation through coupling reactions with other amino acids or peptide fragments. Common reagents for these reactions include carbodiimides (such as Dicyclohexylcarbodiimide and Ethyl(dimethylaminopropyl)carbodiimide) along with coupling additives like Hydroxybenzotriazole and organic solvents.

While specific biological activities of Fmoc-Nva-OH are not extensively documented, compounds containing norvaline are known to exhibit various biological effects. D-amino acids, including D-norvaline, are generally more resistant to proteolytic degradation compared to their L-enantiomers. This property can enhance the stability and efficacy of therapeutic peptides designed using Fmoc-Nva-OH, potentially leading to longer half-lives in biological systems.

The synthesis of Fmoc-Nva-OH typically involves the following steps:

- Protection of D-norvaline: D-norvaline is reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

- Solvent Use: The reaction is commonly carried out in organic solvents like dichloromethane or dimethylformamide at room temperature to ensure high yield and purity.

- Purification: Following synthesis, the product may require purification techniques such as chromatography to achieve the desired purity levels.

In industrial settings, automated peptide synthesizers are often employed to facilitate large-scale production while optimizing reaction conditions.

Fmoc-Nva-OH is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing bioactive peptides that may have therapeutic applications.

- Research Tools: Due to its unique properties, it is valuable in studying peptide interactions and stability in various biochemical contexts .

- Drug Development: The ability to incorporate D-norvaline into peptides can enhance their pharmacokinetic profiles, making them suitable candidates for drug development.

Fmoc-Nva-OH has several related compounds that share structural similarities but differ in specific properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-L-Valine-OH | L-amino acid | Natural amino acid; less hydrophobic than D-norvaline |

| Fmoc-D-Alanine-OH | D-amino acid | Smaller side chain; used for different structural roles |

| Fmoc-L-Leucine-OH | L-amino acid | Larger hydrophobic side chain; promotes protein folding |

| Fmoc-D-Methionine-OH | D-amino acid | Contains sulfur; involved in redox reactions |

Uniqueness

The uniqueness of Fmoc-Nva-OH lies in its specific side chain structure that provides distinct hydrophobic characteristics compared to other amino acids. This property influences peptide solubility and interaction profiles in biological systems, making it a valuable tool in peptide design and research applications .

The synthesis of Fluorenylmethoxycarbonyl-Norvaline-Hydroxyl represents a fundamental application of amino acid protection chemistry in peptide synthesis [9]. The primary synthetic route involves the protection of L-norvaline through carbamate formation, utilizing the well-established reactivity of the fluorenylmethoxycarbonyl protecting group with primary amino acids [11]. This protection strategy enables the selective modification of the amino terminus while preserving the carboxylic acid functionality for subsequent coupling reactions [1].

The standard synthetic procedure begins with L-norvaline dissolved in aqueous sodium carbonate solution, typically at a concentration of 10% [5]. The reaction mixture is prepared by adding 1,4-dioxane to facilitate solubility and mixing, followed by cooling in an ice bath to maintain optimal reaction conditions [5]. The fluorenylmethoxycarbonyl chloride reagent is then added slowly to the stirred mixture, with the reaction proceeding at room temperature for approximately five hours [5]. This methodology provides reliable yields while minimizing side reactions that could compromise product purity [11].

Alternative synthetic approaches have been developed to address specific manufacturing requirements and optimize reaction conditions [10]. The use of polymer-supported reagents has gained attention for large-scale applications, where the recovery and reuse of protecting reagents becomes economically significant [10]. These methodologies demonstrate comparable efficiency to traditional solution-phase approaches while offering advantages in downstream processing and waste reduction [10].

| Synthetic Parameter | Standard Conditions | Alternative Conditions |

|---|---|---|

| Base System | 10% Sodium Carbonate | Potassium Carbonate |

| Solvent Mixture | 1,4-Dioxane/Water | Acetone/Water |

| Temperature | Room Temperature | 0-5°C Initial |

| Reaction Time | 5 Hours | 7 Hours |

| Yield Range | 82-88% | 85-92% |

The carbamate formation mechanism proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the fluorenylmethoxycarbonyl chloride [9]. This reaction is facilitated by the basic conditions, which deprotonate the amino acid and enhance its nucleophilicity [11]. The resulting carbamate linkage provides stability under acidic conditions while remaining cleavable under basic conditions, making it ideal for solid-phase peptide synthesis applications [13].

Reaction Mechanisms: Base-Mediated Coupling with Fluorenylmethoxycarbonyl Chloride or Succinimidyl Carbonate

The reaction mechanism for Fluorenylmethoxycarbonyl protection involves two primary pathways, depending on the choice of protecting reagent [9] [10]. The fluorenylmethoxycarbonyl chloride pathway represents the classical approach, while the succinimidyl carbonate route offers enhanced stability and improved handling characteristics [10]. Both mechanisms proceed through carbamate formation but differ in their leaving group chemistry and reaction kinetics [9].

In the fluorenylmethoxycarbonyl chloride mechanism, the reaction initiates with base-mediated deprotonation of the amino acid nitrogen [9]. The nucleophilic amino group then attacks the electrophilic carbonyl carbon of the fluorenylmethoxycarbonyl chloride, forming a tetrahedral intermediate [11]. Subsequent elimination of chloride ion yields the desired carbamate product with concomitant formation of hydrochloric acid, which is neutralized by the excess base present in the reaction mixture [5].

The succinimidyl carbonate pathway offers several mechanistic advantages over the chloride route [10]. The 9-fluorenylmethyl succinimidyl carbonate reagent exhibits enhanced shelf stability and reduced toxicity compared to the corresponding chloroformate [10] [11]. The mechanism proceeds through similar nucleophilic attack, but the leaving group is N-hydroxysuccinimide rather than chloride ion [10]. This difference results in reduced side product formation and improved reaction selectivity [10].

The base-mediated nature of both reactions requires careful pH control to ensure optimal reaction kinetics [11]. Sodium carbonate or potassium carbonate solutions provide buffering capacity while maintaining sufficient basicity to promote amino acid deprotonation [5] [11]. The aqueous-organic solvent system facilitates both reagent solubility and product formation, with the organic phase typically consisting of 1,4-dioxane or acetone [5] [23].

Kinetic studies have demonstrated that the succinimidyl carbonate route exhibits faster reaction rates and higher conversion efficiency compared to the chloride pathway [10]. The improved kinetics result from the enhanced electrophilicity of the succinimidyl carbonate and the stability of the N-hydroxysuccinimide leaving group [10]. These mechanistic differences translate to practical advantages in manufacturing, including reduced reaction times and improved product yields [10].

Process Optimization: Solvent Systems, Temperature, and Yield Maximization

Process optimization for Fluorenylmethoxycarbonyl-Norvaline-Hydroxyl synthesis requires systematic evaluation of solvent systems, temperature profiles, and reaction conditions to achieve maximum yield and product quality [24] [25]. The selection of appropriate solvent systems significantly influences reaction kinetics, product solubility, and purification efficiency [23]. Temperature control plays a crucial role in balancing reaction rate with side product formation, while yield maximization strategies focus on optimizing reagent stoichiometry and reaction time [24].

Solvent system optimization has identified several effective combinations for Fluorenylmethoxycarbonyl protection reactions [23]. The traditional 1,4-dioxane/water system provides excellent solubility for both starting materials and products while maintaining chemical compatibility with the reaction conditions [5] [23]. Alternative solvent systems, including acetone/water and dimethylformamide-based mixtures, offer specific advantages depending on scale and purity requirements [23] [22].

Dimethylformamide exhibits superior solvating properties for Fluorenylmethoxycarbonyl-protected amino acids, with measured optical activity of -21 ± 2° (C=1 in dimethylformamide) for the final product [22]. However, dimethylformamide-based systems require careful handling due to the potential for spontaneous decomposition and formation of reactive amine impurities [23]. N-methylpyrrolidone represents a viable alternative that provides similar solvating properties with improved stability characteristics [23].

Temperature optimization studies have established optimal reaction profiles for different synthetic routes [24] [25]. Room temperature conditions (20-25°C) provide reliable conversion with minimal side product formation [5]. However, elevated temperature protocols can significantly reduce reaction times while maintaining high yields [24]. Microwave-assisted synthesis at 86°C has demonstrated excellent results for related fluorenylmethoxycarbonyl protection reactions, achieving complete conversion in reduced timeframes [24].

| Optimization Parameter | Standard Range | Optimized Conditions | Yield Impact |

|---|---|---|---|

| Temperature | 20-25°C | 15-20°C Initial, 25°C Final | +5-8% |

| Solvent Ratio (Organic:Aqueous) | 1:1 | 3:2 | +3-5% |

| Base Concentration | 10% Sodium Carbonate | 12.5% Sodium Carbonate | +4-7% |

| Reaction Time | 5 Hours | 6-7 Hours | +6-10% |

| Reagent Excess | 1.0 Equivalents | 1.05 Equivalents | +8-12% |

Yield maximization strategies incorporate multiple optimization approaches to achieve superior conversion efficiency [25]. Reagent stoichiometry optimization typically involves using slight excess of the fluorenylmethoxycarbonyl reagent (1.05-1.1 equivalents) to drive the reaction to completion [25]. Extended reaction times, particularly for polymer-supported reagent systems, can improve yields significantly without compromising product quality [10].

The implementation of staged addition protocols has shown promise for yield enhancement [25]. Initial addition of a portion of the fluorenylmethoxycarbonyl reagent, followed by monitoring and subsequent additions, allows for better control of reaction progression and minimizes waste of expensive reagents [25]. This approach is particularly valuable for large-scale manufacturing where reagent costs become significant economic factors [35].

Industrial-Scale Production: Purification Protocols and Quality Control Standards

Industrial-scale production of Fluorenylmethoxycarbonyl-Norvaline-Hydroxyl requires sophisticated purification protocols and stringent quality control standards to ensure consistent product quality and regulatory compliance [35] [36]. Large-scale manufacturing processes must address challenges related to reaction scaling, product isolation, and analytical verification while maintaining economic viability [37] [39]. The development of robust purification methodologies and comprehensive quality control frameworks represents a critical aspect of commercial production [18] [33].

Purification protocols for industrial-scale production typically employ multiple complementary techniques to achieve the required purity specifications [18]. Initial workup procedures involve acidification of the reaction mixture to precipitate the product, followed by filtration and washing with appropriate solvents [5] [18]. The crude product is then subjected to recrystallization using optimized solvent systems to achieve high purity [18] [38]. Toluene-based recrystallization has proven effective for Fluorenylmethoxycarbonyl-protected amino acids, providing excellent recovery yields and purity enhancement [18] [38].

Advanced purification methodologies incorporate chromatographic techniques for applications requiring exceptional purity [33]. High-performance liquid chromatography with C18 stationary phases enables efficient separation of product from impurities and side products [33]. Ion-pair chromatography using trifluoroacetic acid and heptafluorobutyric acid has demonstrated superior resolution for amino acid derivatives [33]. These techniques are particularly valuable for pharmaceutical applications where impurity levels must be controlled to parts-per-million levels [33].

Quality control standards for industrial production encompass multiple analytical methodologies to ensure comprehensive characterization [1] [15] [27]. High-performance liquid chromatography analysis represents the primary purity determination method, with specifications typically requiring ≥98.0% purity by area percent [1] [15] [27]. Complementary analytical techniques include thin-layer chromatography, acidimetric titration, and nuclear magnetic resonance spectroscopy for structural confirmation [1] [20].

| Quality Control Parameter | Specification | Analytical Method | Acceptance Criteria |

|---|---|---|---|

| Purity (High-Performance Liquid Chromatography) | ≥98.0% | Area Percent | Pass/Fail |

| Purity (Thin-Layer Chromatography) | ≥98.0% | Visual Comparison | Pass/Fail |

| Acidimetric Assay | ≥97.0% | Titration | Pass/Fail |

| Water Content | ≤1.0% | Karl Fischer | Pass/Fail |

| Enantiomeric Purity | ≥99.0% | Chiral Analysis | Pass/Fail |

| Melting Point | 143-150°C | Thermal Analysis | Pass/Fail |

| Optical Rotation | -20 to -22° (C=2, Dimethylformamide) | Polarimetry | Pass/Fail |

Enantiomeric purity determination represents a critical quality control requirement for pharmaceutical applications [30]. Chiral high-performance liquid chromatography using specialized stationary phases enables accurate quantification of D-amino acid impurities [30]. Gas chromatography-mass spectrometry methods with deuterium labeling provide enhanced sensitivity for trace enantiomeric impurities [30]. These analytical approaches ensure compliance with regulatory requirements for stereochemical purity [30].

Water content determination employs Karl Fischer titration methodology to quantify residual moisture [32]. The specification of ≤1.0% water content ensures product stability and prevents hydrolysis-related degradation during storage [1] [20]. Specialized handling procedures for hygroscopic materials are implemented to maintain water content within acceptable limits throughout the manufacturing process [32].

Industrial-scale production facilities incorporate automated synthesis equipment capable of handling multi-kilogram batches [34] [37] [41]. Modern peptide synthesizers support synthesis scales from 10 millimoles to 5 moles per batch, enabling production of hundreds of kilograms annually [37]. Flow-through column technology and automated reagent delivery systems ensure consistent quality and reproducibility across production campaigns [37] [41].

The implementation of Good Manufacturing Practice protocols ensures consistent quality and regulatory compliance for pharmaceutical applications [35] [36]. Process validation studies demonstrate reproducibility and robustness of the manufacturing process under various operating conditions [35]. Comprehensive documentation systems track all critical process parameters and quality control results to support regulatory submissions and commercial supply [35] [39].

High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography methods have been extensively developed for the purity assessment of Fluorenylmethyloxycarbonyl-norvaline [1] [2] [3]. The compound demonstrates excellent chromatographic behavior on reversed-phase stationary phases, particularly C18 columns with varying particle sizes and dimensions. Standard analytical conditions employ C18 columns with dimensions of 4.6 x 150 mm packed with 5 µm particles for High Performance Liquid Chromatography applications, while Ultra Performance Liquid Chromatography utilizes smaller 2.1 x 150 mm columns with 1.7 µm particles for enhanced resolution and faster analysis times [4] [3].

The mobile phase composition typically consists of acetonitrile and water gradients with acidic modifiers such as 0.1% trifluoroacetic acid or formic acid to improve peak shape and retention characteristics [1] [5] [6]. Detection is commonly performed at 262 nm, which corresponds to the maximum absorption wavelength of the fluorenyl chromophore, or at 280 nm for improved sensitivity [2] [7] [8]. Flow rates are optimized between 0.3 to 1.5 mL/min depending on the column dimensions and analysis requirements, with injection volumes ranging from 2 to 10 µL [3] [6].

The retention behavior of Fluorenylmethyloxycarbonyl-norvaline is influenced by several chromatographic parameters including mobile phase pH, organic modifier concentration, and column temperature [9] [10]. Typical retention times range from 4.2 minutes for Ultra Performance Liquid Chromatography to 12.4 minutes for High Performance Liquid Chromatography methods, providing adequate separation from related impurities and degradation products [9] [11] [6]. The compound exhibits excellent stability under standard analytical conditions with minimal degradation observed during routine analysis.

Method validation parameters demonstrate exceptional analytical performance with linearity ranges extending from 1-500 µg/mL for High Performance Liquid Chromatography and 0.1-100 µg/mL for Ultra Performance Liquid Chromatography [3] [12]. Limits of detection are typically 0.5 µg/mL and 0.05 µg/mL for High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography respectively, with corresponding limits of quantification of 1.5 µg/mL and 0.15 µg/mL [4] [3]. Precision values expressed as relative standard deviation are consistently below 2.0% for High Performance Liquid Chromatography and 1.5% for Ultra Performance Liquid Chromatography, indicating excellent method reproducibility [3] [12].

Chiral Analysis: Enantiomeric Excess Determination via Chiral Stationary Phases

The enantiomeric analysis of Fluorenylmethyloxycarbonyl-norvaline requires specialized chiral stationary phases capable of discriminating between the L- and D-enantiomers [2] [13] [14] [12]. Several chiral selectors have been successfully employed including Chiralcel ODH, Chirobiotic T, quinine-based zwitterionic phases, and amylose tris(3,5-dimethylphenylcarbamate) columns [2] [13] [14]. Each stationary phase exhibits distinct selectivity and resolution characteristics depending on the mobile phase composition and analytical conditions.

The Chirobiotic T column, utilizing teicoplanin as the chiral selector, provides effective enantioresolution under reversed-phase conditions with methanol/acetonitrile mobile phases buffered at pH 4.1 [2] [14]. Typical selectivity factors (α) range from 1.20 to 1.33, with resolution values (Rs) between 0.97 and 1.45, indicating adequate baseline separation for quantitative enantiomeric excess determination [2] [14] [12]. The elution order generally follows D-enantiomer before L-enantiomer for most chiral stationary phases under the described conditions [14] [12].

Quinine-based zwitterionic stationary phases demonstrate excellent enantioselectivity for Fluorenylmethyloxycarbonyl-norvaline with mobile phases consisting of methanol/acetonitrile/water mixtures containing organic acid and base additives [14] [12]. The presence of 1-2% water in the mobile phase enhances enantioselectivity by approximately 30% compared to purely organic mobile phases [14]. Optimal separation conditions employ 30 mM triethylamine and 60 mM formic acid as ionic additives with selectivity factors of 1.21 and resolution values of 0.97 [14] [12].

Temperature effects on enantioseparation have been systematically studied over the range 5-50°C, revealing thermodynamic parameters including enthalpy and entropy differences between enantiomers [14]. The thermodynamic analysis provides insights into the chiral recognition mechanism and enables optimization of separation conditions for maximum resolution and selectivity. Method validation for enantiomeric excess determination demonstrates limits of detection of 9.3 µM for both enantiomers with limits of quantification of 31 µM [12].

Analytical performance characteristics include excellent precision with relative standard deviations below 5% for both retention times and peak areas [12]. Recovery studies conducted at 80%, 100%, and 120% of the nominal concentration show values between 105-109%, confirming method accuracy for enantiomeric excess determination [12]. The developed methods have been successfully applied to the analysis of dietary supplements and pharmaceutical preparations containing Fluorenylmethyloxycarbonyl-norvaline [12].

Mass Spectrometric Profiling: Electrospray Ionization Mass Spectrometry and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Fragmentation Patterns

Mass spectrometric analysis of Fluorenylmethyloxycarbonyl-norvaline provides comprehensive structural characterization through multiple ionization techniques and fragmentation pathways [1] [15] [16] [17]. Electrospray ionization mass spectrometry in positive ion mode generates protonated molecular ions at m/z 340.4, corresponding to the [M+H]+ species with excellent mass accuracy typically within 5 ppm [1] [15] [18]. The compound demonstrates favorable ionization efficiency under standard electrospray conditions with mobile phases containing 0.1% formic acid or acetic acid.

Characteristic fragmentation patterns involve the loss of the fluorenylmethyloxycarbonyl protecting group (-222 Da) as the predominant fragmentation pathway, yielding the norvaline residue ion at m/z 118.1 [16] [17]. Additional fragment ions are observed at m/z 178.1 (fluorenylmethyl cation), m/z 165.0 (fluorenyl cation), and m/z 133.0 (corresponding to further fragmentation of the fluorenyl system) [16] [19]. The base peak typically appears at m/z 178.1, representing the stable fluorenylmethyl carbocation formed through charge-directed fragmentation [16] [17].

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry provides complementary structural information with similar molecular ion peaks at m/z 340.4 [20] [21] [22]. The fragmentation behavior under Matrix-Assisted Laser Desorption/Ionization conditions shows some differences compared to electrospray ionization, with enhanced formation of fluorenyl-related fragments and reduced abundance of amino acid-specific ions [21] [22]. Common matrices employed include 2,5-dihydroxybenzoic acid and α-cyano-4-hydroxycinnamic acid, with sodium or potassium adduct formation occasionally observed [20] [21].

Tandem mass spectrometry experiments using collision-induced dissociation provide detailed fragmentation pathways at collision energies between 25-35 eV [16] [19]. The McLafferty rearrangement mechanism has been proposed for certain fragmentation routes, particularly involving the carboxylic acid functionality [16]. Product ion scanning reveals characteristic neutral losses including carbon dioxide (44 Da), water (18 Da), and various combinations thereof [16] [19].

High-resolution mass spectrometry enables accurate mass determination within 3 ppm, facilitating elemental composition assignment for fragment ions [19] [18]. The isotope pattern analysis confirms the molecular formula C20H21NO4 and provides additional confidence in structural assignments [19]. Gas-phase ion-molecule reactions and hydrogen-deuterium exchange experiments have been employed to elucidate protonation sites and conformational preferences in the gas phase [19].

Thermal Stability Evaluation: Differential Scanning Calorimetry and Thermogravimetric Analysis Studies

Thermal analysis of Fluorenylmethyloxycarbonyl-norvaline employs both Differential Scanning Calorimetry and Thermogravimetric Analysis to characterize thermal transitions and decomposition behavior [23] [24] [25] [26]. Differential Scanning Calorimetry measurements conducted under nitrogen atmosphere at heating rates of 10°C/min reveal a sharp melting endotherm between 143-150°C with an enthalpy of fusion ranging from 85-95 J/g [7] [8] [27]. The melting point range is consistent across multiple suppliers and synthesis batches, indicating good reproducibility of the crystalline form [7] [8].

The thermal stability profile shows no significant decomposition below 275°C, demonstrating excellent thermal stability under normal storage and handling conditions [24] [27]. Thermogravimetric Analysis conducted from 25-600°C reveals the onset of decomposition at approximately 275-285°C, characterized by a gradual mass loss corresponding to degradation of the fluorenylmethyloxycarbonyl protecting group and subsequent decomposition of the amino acid backbone [23] [24] [25]. The total mass loss reaches approximately 60-70% at 400°C under nitrogen atmosphere, with a stable residue remaining at higher temperatures [25] [27].

Kinetic analysis of the decomposition process using multiple heating rates enables determination of activation energy parameters through Arroz-Ozawa and Kissinger methods [24]. The calculated activation energy for the primary decomposition step ranges from 180-220 kJ/mol, indicating moderate thermal stability compared to other amino acid derivatives [24] [27]. The pre-exponential factor and reaction order provide additional insights into the decomposition mechanism and enable prediction of shelf-life under various storage conditions [24].

Simultaneous Thermal Analysis combining Differential Scanning Calorimetry and Thermogravimetric Analysis in a single measurement provides comprehensive thermal characterization while avoiding potential sample-to-sample variations [26] [27]. The combined approach reveals correlations between thermal events and mass changes, enabling identification of specific decomposition pathways and intermediate products [24] [26]. Evolved gas analysis coupled with thermal methods identifies decomposition products including carbon dioxide, water, and various organic fragments [24] [27].

The thermal behavior is influenced by atmospheric conditions, with oxidative atmospheres showing earlier onset of decomposition compared to inert nitrogen conditions [23] [25]. Isothermal studies at temperatures below the melting point demonstrate excellent long-term stability with minimal degradation observed over extended periods [24] [27]. The thermal analysis data supports storage recommendations of 2-8°C for optimal long-term stability, although the compound remains stable at room temperature for short periods [7] [8] [24].